molecular formula C9H17NO2 B1524178 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester CAS No. 1263378-36-4

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester

Cat. No. B1524178
CAS RN: 1263378-36-4
M. Wt: 171.24 g/mol
InChI Key: VKMKOHKFVXVSFK-UHFFFAOYSA-N
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Description

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 1263378-36-4 . It has a molecular weight of 171.24 and its IUPAC name is tert-butyl 1-(aminomethyl)cyclopropanecarboxylate . The compound is a light yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a light yellow liquid . It has a molecular weight of 171.24 and its IUPAC name is tert-butyl 1-(aminomethyl)cyclopropanecarboxylate .

Scientific Research Applications

Polymer Science

  • Design and Synthesis of Functional Cyclic Esters for Polymerization : A study by Trollsås et al. explores the synthesis and polymerization of new cyclic esters containing protected functional groups, potentially applicable to "1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester". These esters are used in designing hydrophilic aliphatic polyesters, with applications in biodegradable materials and drug delivery systems (Trollsås et al., 2000).

Organic Synthesis

  • Amino Acid Synthesis : Vettiger and Seebach demonstrated the nucleophilic ring opening of aryl 1-nitro-1-cyclopropanecarboxylate with sterically protected groups, presenting a new principle in amino acid synthesis. This method can be related to the synthesis of derivatives of "this compound", showcasing its importance in constructing complex organic molecules (Vettiger & Seebach, 1990).
  • Synthesis of Hepatitis C Virus Inhibitors : Belyk et al. detailed an enantioselective synthesis process for a derivative closely related to "this compound", used as a key intermediate in the preparation of hepatitis C virus inhibitors. This highlights its role in the development of antiviral medications (Belyk et al., 2010).

properties

IUPAC Name

tert-butyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKOHKFVXVSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154517
Record name Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263378-36-4
Record name Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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